Carbenzide

Übersicht

Beschreibung

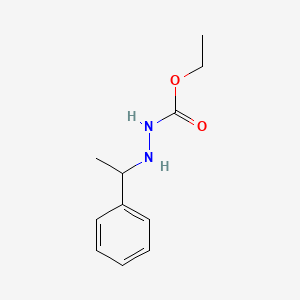

Carbenzid, bekannt unter seinem Internationalen Nicht-Eigennamen (INN), ist ein Hydrazinderivat-Monoaminoxidase-Hemmer (MAOI)-Antidepressivum. Trotz seines Potenzials wurde es nie vermarktet . Die chemische Formel der Verbindung lautet C11H16N2O2, und sie hat eine molare Masse von 208,261 g/mol .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Carbenzid kann durch Reaktion von Ethylchlorformiat mit 1-Phenylethylhydrazin synthetisiert werden. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan statt, unter kontrollierten Temperaturbedingungen, um die Stabilität der Reaktanten und Produkte zu gewährleisten .

Industrielle Produktionsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Carbenzid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Carbenzid kann oxidiert werden, um verschiedene Nebenprodukte zu bilden, abhängig vom verwendeten Oxidationsmittel.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Hydrazinderivate zu ergeben.

Substitution: Carbenzid kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Verschiedene Halogenierungsmittel können für Substitutionsreaktionen eingesetzt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation zu Carbonsäuren führen, während Reduktion verschiedene Hydrazinderivate produzieren kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Hydrazinderivat ist es von Interesse bei der Synthese anderer komplexer organischer Verbindungen.

Biologie: Seine Rolle als Monoaminoxidase-Hemmer macht es zu einem Untersuchungsobjekt in der Neurochemie und Psychopharmakologie.

Medizin: Obwohl es nie vermarktet wurde, wurde sein Potenzial als Antidepressivum untersucht.

Industrie: Potenzielle Anwendungen bei der Synthese anderer Pharmazeutika und chemischer Zwischenprodukte.

Wirkmechanismus

Carbenzid entfaltet seine Wirkung durch Hemmung der Aktivität von Monoaminoxidase, einem Enzym, das für den Abbau von Monoamin-Neurotransmittern wie Serotonin, Noradrenalin und Dopamin verantwortlich ist. Durch die Hemmung dieses Enzyms erhöht Carbenzid den Spiegel dieser Neurotransmitter im Gehirn, was zur Linderung von Depressionssymptomen beitragen kann .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Carbenzide can be synthesized through the reaction of ethyl chloroformate with 1-phenylethylhydrazine. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the stability of the reactants and products .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

Carbenzide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various by-products, depending on the oxidizing agent used.

Reduction: The compound can be reduced under specific conditions to yield different hydrazine derivatives.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various halogenating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce different hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a hydrazine derivative, it is of interest in the synthesis of other complex organic compounds.

Biology: Its role as a monoamine oxidase inhibitor makes it a subject of study in neurochemistry and psychopharmacology.

Medicine: Although never marketed, its potential as an antidepressant has been explored.

Industry: Potential applications in the synthesis of other pharmaceuticals and chemical intermediates.

Vergleich Mit ähnlichen Verbindungen

Carbenzid ähnelt anderen Monoaminoxidase-Hemmern wie Phenelzin und Isocarboxazid. Seine einzigartige Struktur als Hydrazinderivat unterscheidet es. Im Gegensatz zu einigen anderen MAOIs wurde Carbenzid nie vermarktet, was seinen direkten Vergleich in Bezug auf klinische Wirksamkeit und Sicherheit einschränkt.

Liste ähnlicher Verbindungen

- Phenelzin

- Isocarboxazid

- Tranylcypromin

- Selegilin

Eigenschaften

IUPAC Name |

ethyl N-(1-phenylethylamino)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-15-11(14)13-12-9(2)10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIUIUDKTKNUET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NNC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863130 | |

| Record name | Ethyl 2-(1-phenylethyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3240-20-8 | |

| Record name | Ethyl 2-(1-phenylethyl)hydrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3240-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbenzide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-(1-phenylethyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBENZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V9J52KYM0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-chloro-2-methylphenyl)azo]-3-oxo-](/img/structure/B1616212.png)

![Benzo[c]phenanthrene, 1,12-dimethyl-](/img/structure/B1616225.png)